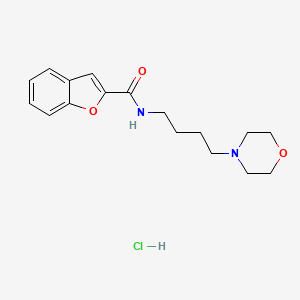

N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride

Übersicht

Beschreibung

CL 82198 Hydrochlorid: ist ein selektiver Inhibitor der Matrixmetalloproteinase-13 (MMP-13). Es ist bekannt für seine hohe Spezifität gegenüber MMP-13 und zeigt minimale Aktivität gegen andere Matrixmetalloproteinasen wie MMP-1, MMP-9 und Tumornekrosefaktor-alpha-konvertierendes Enzym (TACE) . Diese Verbindung wird häufig in der wissenschaftlichen Forschung verwendet, um die Rolle von MMP-13 in verschiedenen biologischen Prozessen und Krankheiten zu untersuchen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von CL 82198 Hydrochlorid beinhaltet die Herstellung von N-[4-(4-Morpholinyl)butyl]-2-benzofurancarboxamidhydrochlorid. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Benzofuran-Kerns: Der Benzofuran-Kern wird durch eine Reihe von Reaktionen synthetisiert, die die Cyclisierung geeigneter Vorläufer umfassen.

Anlagerung des Morpholinrings: Der Morpholinring wird durch nucleophile Substitutionsreaktionen eingeführt.

Bildung des Hydrochloridsalzes: Der letzte Schritt beinhaltet die Umwandlung der freien Base in ihre Hydrochloridsalzform durch Behandlung mit Salzsäure

Industrielle Produktionsmethoden: Die industrielle Produktion von CL 82198 Hydrochlorid folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Dies beinhaltet die Verwendung von automatisierten Reaktoren, optimierten Reaktionsbedingungen und Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen: CL 82198 Hydrochlorid unterliegt hauptsächlich den folgenden Arten von Reaktionen:

Substitutionsreaktionen: Die Verbindung kann aufgrund des Vorhandenseins des Morpholinrings an nucleophilen Substitutionsreaktionen teilnehmen.

Hydrolyse: Die Amidbindung in der Verbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden.

Häufige Reagenzien und Bedingungen:

Nucleophile Substitution: Häufige Reagenzien sind Alkylhalogenide und Nucleophile wie Amine oder Thiole.

Hydrolyse: Saure oder basische Bedingungen werden verwendet, mit Reagenzien wie Salzsäure oder Natriumhydroxid.

Hauptprodukte:

Substitutionsreaktionen: Produkte umfassen substituierte Derivate von CL 82198 Hydrochlorid.

Hydrolyse: Produkte umfassen die entsprechenden Carbonsäure- und Aminen-Derivate.

Wissenschaftliche Forschungsanwendungen

CL 82198 Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeug verwendet, um die Hemmung von MMP-13 und seine Rolle in verschiedenen chemischen Prozessen zu untersuchen.

Biologie: Wird in Studien eingesetzt, die die Rolle von MMP-13 bei zellulären Prozessen wie Zellmigration und -invasion untersuchen.

Medizin: Wird in präklinischen Studien verwendet, um seine potenziellen therapeutischen Wirkungen bei Krankheiten wie Osteoarthritis und Krebs zu untersuchen.

Industrie: Anwendung bei der Entwicklung neuer Medikamente, die auf MMP-13 für verschiedene therapeutische Anwendungen abzielen.

Wirkmechanismus

CL 82198 Hydrochlorid übt seine Wirkungen aus, indem es MMP-13 selektiv hemmt. Es bindet an die gesamte S1'-Tasche von MMP-13, wobei der Morpholinring neben dem katalytischen Zinkatom andockt. Diese Bindung verhindert, dass das Enzym mit seinen Substraten interagiert, wodurch seine Aktivität gehemmt wird. Die Selektivität von CL 82198 Hydrochlorid für MMP-13 gegenüber anderen Matrixmetalloproteinasen ist auf seine einzigartige Bindungsart zurückzuführen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CL 82198 hydrochloride involves the preparation of N-[4-(4-morpholinyl)butyl]-2-benzofurancarboxamide hydrochloride. The synthetic route typically includes the following steps:

Formation of Benzofuran Core: The benzofuran core is synthesized through a series of reactions involving the cyclization of appropriate precursors.

Attachment of Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid

Industrial Production Methods: Industrial production of CL 82198 hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: CL 82198 hydrochloride primarily undergoes the following types of reactions:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the morpholine ring.

Hydrolysis: The amide bond in the compound can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products:

Substitution Reactions: Products include substituted derivatives of CL 82198 hydrochloride.

Hydrolysis: Products include the corresponding carboxylic acid and amine derivatives.

Wissenschaftliche Forschungsanwendungen

Osteoarthritis Treatment

MMP-13 plays a pivotal role in the degradation of cartilage in osteoarthritis. The selective inhibition of this enzyme by CL-82198 has been shown to mitigate cartilage breakdown in vitro and in vivo. Studies indicate that the compound demonstrates minimal inhibitory effects on other MMPs, such as MMP-1 and MMP-9, highlighting its specificity and potential for targeted therapy in osteoarthritis.

Cancer Research

In cancer biology, MMP-13 is associated with tumor invasion and metastasis. By inhibiting this enzyme, CL-82198 could potentially reduce tumor progression and spread. Researchers are exploring its use in developing treatment strategies for various cancers where MMP-13 activity contributes to malignancy.

Synthetic Routes and Stability

The synthesis of N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride has been optimized through various methods that ensure high yield and purity. These processes are critical for the compound's development into therapeutic agents . The hydrochloride form enhances solubility, making it suitable for biological applications.

Case Studies and Research Findings

Wirkmechanismus

CL 82198 hydrochloride exerts its effects by selectively inhibiting MMP-13. It binds to the entire S1’ pocket of MMP-13, with the morpholine ring docking adjacent to the catalytic zinc atom. This binding prevents the enzyme from interacting with its substrates, thereby inhibiting its activity. The selectivity of CL 82198 hydrochloride for MMP-13 over other matrix metalloproteinases is due to its unique binding mode.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- MMP-9/MMP-13 Inhibitor I

- MMP-2/MMP-9 Inhibitor IV

- MMP-13 Inhibitor II

Vergleich: CL 82198 Hydrochlorid ist einzigartig in seiner hohen Selektivität für MMP-13 und zeigt minimale Aktivität gegen andere Matrixmetalloproteinasen wie MMP-1, MMP-9 und TACE. Diese hohe Spezifität macht es zu einem wertvollen Werkzeug in der Forschung, die sich auf MMP-13 konzentriert, da es die Wahrscheinlichkeit von Off-Target-Effekten im Vergleich zu anderen Inhibitoren reduziert, die mehrere Matrixmetalloproteinasen beeinflussen können.

Biologische Aktivität

N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride, commonly referred to as CL-82198 hydrochloride, is a compound notable for its selective inhibition of matrix metalloproteinase-13 (MMP-13). This enzyme is implicated in various pathological conditions, including arthritis and cancer metastasis. The biological activity of this compound has been the subject of extensive research, highlighting its potential therapeutic applications.

CL-82198 hydrochloride acts primarily as a selective inhibitor of MMP-13 by binding to the enzyme's S1' pocket. This binding prevents the natural substrate from accessing the active site, thereby inhibiting the enzyme's ability to cleave collagen and other extracellular matrix components. The selective inhibition of MMP-13 is crucial for therapeutic strategies targeting diseases characterized by excessive matrix degradation.

Key Findings:

- Inhibition Specificity : In vitro studies have demonstrated that CL-82198 hydrochloride effectively inhibits MMP-13 activity while exhibiting minimal inhibitory effects on other MMPs such as MMP-1 and MMP-9 .

- Therapeutic Potential : The compound's ability to reduce MMP-13 activity suggests potential applications in treating osteoarthritis and certain cancers where MMP-13 plays a significant role .

Research Studies and Case Studies

Several studies have investigated the biological activity of CL-82198 hydrochloride, focusing on its effects on cell migration, invasion, and cartilage degradation.

Study Overview:

- In Vitro Inhibition : A study demonstrated that CL-82198 hydrochloride significantly inhibited MMP-13 activity in cultured chondrocytes, leading to reduced degradation of cartilage components .

- Cell Migration Studies : Research involving cancer cell lines showed that inhibition of MMP-13 by CL-82198 hydrochloride decreased cell migration and invasion, indicating its potential role in cancer therapy .

Comparative Analysis with Similar Compounds

The following table compares CL-82198 hydrochloride with other related compounds based on their structural features and biological activities:

| Compound Name | CAS Number | Key Features | Selectivity |

|---|---|---|---|

| CL 82198 hydrochloride | 1188890-36-X | Selective inhibitor of MMP-13 | High |

| 6-hydroxy-3-methyl-7-morpholin-4-ylmethyl-benzofuran | 25157-54-4 | Hydroxylated derivative | Moderate |

| N-(4-piperidinobutyl)-1-benzofuran-2-carboxamide | 1188890-36-X | Piperidine instead of morpholine | Low |

This comparison highlights the unique selectivity profile of CL-82198 hydrochloride against MMPs, particularly MMP-13, which may not be observed in other similar compounds.

Safety and Toxicity Profile

While initial studies suggest that CL-82198 hydrochloride exhibits minimal cytotoxicity at relevant concentrations, comprehensive safety data is still under investigation. Further research is necessary to fully understand its safety profile in vivo, including potential side effects and interactions with other medications .

Eigenschaften

IUPAC Name |

N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3.ClH/c20-17(16-13-14-5-1-2-6-15(14)22-16)18-7-3-4-8-19-9-11-21-12-10-19;/h1-2,5-6,13H,3-4,7-12H2,(H,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOACXKZWXHBRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCNC(=O)C2=CC3=CC=CC=C3O2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587891 | |

| Record name | N-(4-(4-Morpholinyl)butyl)-1-benzofuran-2-carboxamide hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307002-71-7, 1188890-36-9 | |

| Record name | 307002-71-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-(4-Morpholinyl)butyl)-1-benzofuran-2-carboxamide hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.